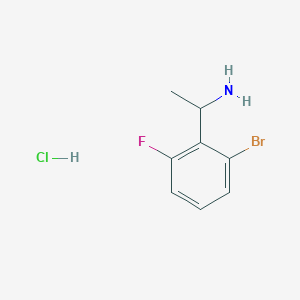
1-(2-Bromo-6-fluorophenyl)ethanamine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The InChI code for “1-(2-Bromo-6-fluorophenyl)ethanamine;hydrochloride” is 1S/C8H9BrFN.ClH/c1-5(11)7-3-2-6(10)4-8(7)9;/h2-5H,11H2,1H3;1H/t5-;/m1./s1 . This code provides a unique representation of the molecule’s structure. The compound contains a bromine atom and a fluorine atom on the phenyl ring, and an ethanamine group attached to the ring .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It should be stored at 2-8°C in an inert atmosphere .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Bach and Bridges (1982) synthesized 2-Bromo-[1-14C]ethanamine hydrobromide, a compound related to your query, highlighting techniques in synthetic chemistry and the production of radiolabeled compounds for research purposes (Bach & Bridges, 1982).
- Tan Bin (2010) worked on synthesizing 2-(2-Fluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride, providing insights into the methods for producing structurally similar compounds (Tan Bin, 2010).
Biological and Pharmaceutical Research
- In a study conducted by Vladimír Pejchal et al. (2015), novel amides structurally related to the compound of interest were synthesized and assessed for antimicrobial and antifungal activity, indicating the potential pharmaceutical applications of these compounds (Vladimír Pejchal et al., 2015).
- Ju-Hyun Kim et al. (2019) investigated the metabolism of a phenethylamine related to your query, which provides valuable insights into the metabolic pathways of similar compounds (Ju-Hyun Kim et al., 2019).
Advanced Applications
- Walter and Cooke (1997) described the use of a similar compound, 2-(Decylthio)ethanamine hydrochloride, as a multifunctional biocide with applications in cooling water systems, demonstrating its potential in industrial and environmental contexts (Walter & Cooke, 1997).
- The research on "Liquid crystalline polyethers based on conformational isomerism" by Percec and Zuber (1992) explores the application of similar compounds in the field of material science, particularly in the creation of liquid crystals (Percec & Zuber, 1992).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
1-(2-bromo-6-fluorophenyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrFN.ClH/c1-5(11)8-6(9)3-2-4-7(8)10;/h2-5H,11H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBUWAJMKVUUDDG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC=C1Br)F)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrClFN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.53 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromo-6-fluorophenyl)ethanamine;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-isobutoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2356535.png)
![[5-(2-Amino-4-methyl-phenyl)-furan-2-yl]-methanol](/img/structure/B2356539.png)
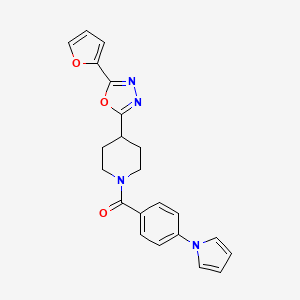

![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-1-(2-methoxyphenyl)cyclopropane-1-carboxamide](/img/structure/B2356543.png)
![(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(2,4-dimethylphenyl)methanone](/img/structure/B2356545.png)
![Tert-butyl N-[(3-bromo-6-chloropyridin-2-yl)methyl]carbamate](/img/structure/B2356547.png)
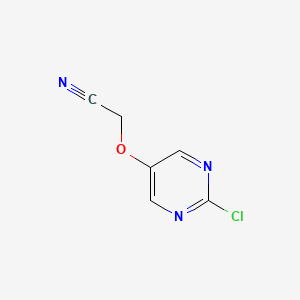
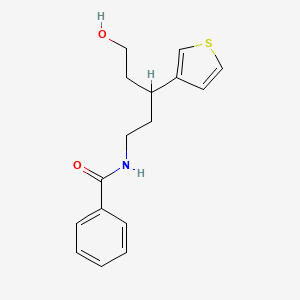
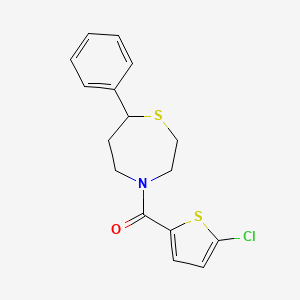
![(E)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide](/img/structure/B2356553.png)
